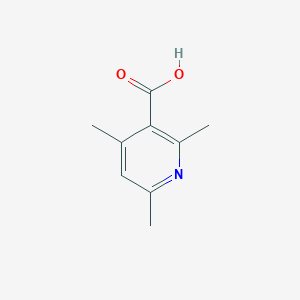
2,4,6-trimethylpyridine-3-carboxylic Acid
描述
2,4,6-Trimethylpyridine-3-carboxylic acid is an organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with three methyl groups and a carboxylic acid group at the 3-position. This compound is known for its unique chemical properties and its applications in various fields, including organic synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylpyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 2,4,6-trimethylpyridine using oxidizing agents such as potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic reaction of acetone and ammonia in the presence of a suitable catalyst at high temperatures (around 300°C). This method is efficient and yields a high purity product .
化学反应分析
Types of Reactions: 2,4,6-Trimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where the methyl groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reaction Conditions: Acidic medium, elevated temperatures.
Major Products Formed:
2,4,6-Pyridine Tricarboxylate: Formed through oxidation reactions.
科学研究应用
2,4,6-Trimethylpyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Employed in the preparation of buffers for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as a solvent and in the production of various chemical intermediates.
作用机制
The mechanism of action of 2,4,6-trimethylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These interactions can influence various biochemical pathways and processes, making it a valuable tool in research and industrial applications .
相似化合物的比较
2,4,6-Trimethylpyridine: Similar in structure but lacks the carboxylic acid group.
2,4,6-Trimethylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness: 2,4,6-Trimethylpyridine-3-carboxylic acid is unique due to the presence of both methyl groups and a carboxylic acid group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic and analytical applications .
属性
IUPAC Name |
2,4,6-trimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-4-6(2)10-7(3)8(5)9(11)12/h4H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGIEZXMHZFOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















